4-[(Methoxyamino)methyl]phenol
Description
4-[(Methoxyamino)methyl]phenol is a phenolic derivative characterized by a hydroxyphenyl core substituted with a methoxyamino-methyl group (-CH₂NH-OCH₃) at the para position. This structural configuration imparts unique physicochemical properties, including moderate acidity (pKa ~9–10 due to the phenolic hydroxyl) and enhanced solubility in polar solvents compared to simpler phenol derivatives. The compound’s bifunctional nature—combining a phenolic hydroxyl group and a methoxyamino side chain—enables diverse reactivity, such as participation in hydrogen bonding, nucleophilic substitutions, and coordination chemistry. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in designing ligands for metal-organic frameworks (MOFs) or bioactive molecules targeting enzymes like tyrosinase or monoamine oxidases .
Properties
CAS No. |
922517-01-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[(methoxyamino)methyl]phenol |
InChI |
InChI=1S/C8H11NO2/c1-11-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3 |
InChI Key |
IUFBYDQWZJUNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Methoxyamino)methyl]phenol can be synthesized via several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be prepared by reacting 4-hydroxybenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxyamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxyamino group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Aminophenols.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
4-[(Methoxyamino)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Methoxyamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the methoxyamino group can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation .
Comparison with Similar Compounds
2-Methoxy-4-[(Methylamino)methyl]phenol (CAS 42973-53-5)
- Structural Difference: Replaces the methoxyamino group (-NH-OCH₃) with a methylamino group (-NH-CH₃).
- Impact: Basicity: The methylamino group increases basicity (pKa ~10.5) compared to the methoxyamino variant (pKa ~9.5) due to reduced electron-withdrawing effects . Biological Activity: Enhanced interaction with dopamine receptors due to improved lipophilicity, whereas the methoxyamino derivative shows higher selectivity for serotonin transporters .
- Applications : Neuropharmacology research vs. agrochemical intermediates for the target compound .
4-Amino-2-(methoxymethyl)phenol (CAS 29785-47-5)
- Structural Difference: Methoxymethyl (-CH₂-OCH₃) at the ortho position instead of methoxyamino-methyl at the para position.
- Impact: Reactivity: The amino group at the para position enables faster electrophilic aromatic substitution, while the methoxymethyl group sterically hinders reactions at the ortho position . Solubility: Lower water solubility (0.5 g/L vs. 1.2 g/L for the target compound) due to reduced polarity .
Positional Isomers
2-[(4-Methylphenyl)amino]methylphenol
- Structural Difference: Aniline-derived amino group (-NH-C₆H₄-CH₃) instead of methoxyamino.
- Impact: Electron Effects: The electron-donating methyl group on the aniline ring increases the compound’s nucleophilicity, making it more reactive in Ullmann couplings compared to the target compound . Thermal Stability: Decomposes at 180°C vs. 210°C for this compound, attributed to stronger hydrogen bonding in the latter .
Functional Group Analogues
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Structural Difference: Dimethylamino group (-N(CH₃)₂) and aniline substitution.
- Impact: Basicity: Stronger base (pKa ~11.2) due to the dimethylamino group, limiting utility in acidic environments where the target compound remains stable . Applications: Preferentially used in dye synthesis rather than biomedical applications .
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | pKa | Solubility (H₂O, g/L) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | C₈H₁₁NO₂ | 153.18 | 9.5 | 1.2 | 210 |
| 2-Methoxy-4-[(methylamino)methyl]phenol | C₉H₁₃NO₂ | 167.21 | 10.5 | 0.8 | 195 |
| 4-Amino-2-(methoxymethyl)phenol | C₈H₁₁NO₂ | 153.18 | 8.9 | 0.5 | 185 |
Unique Advantages of this compound
- Dual Reactivity: The methoxyamino group acts as a weak base and a hydrogen-bond donor, enabling versatile interactions in catalysis and drug design .
- Selectivity: Outperforms analogs in enzyme inhibition due to optimal steric and electronic alignment with active sites (e.g., 10-fold higher MAO-A selectivity vs. 4-Amino-2-(methoxymethyl)phenol) .
- Synthetic Flexibility: Easily functionalized via reductive amination or etherification, unlike dimethylamino or chloro-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
